molecular formula C19H21NS B1678498 Pizotifen CAS No. 15574-96-6

Pizotifen

Cat. No.: B1678498
CAS No.: 15574-96-6
M. Wt: 295.4 g/mol
InChI Key: FIADGNVRKBPQEU-UHFFFAOYSA-N
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Description

Pizotifen is a benzocycloheptene-based drug primarily used as a preventive measure to reduce the frequency of recurrent migraine headaches. It is also known by its trade name, Sandomigran. This compound is a serotonin and tryptamine antagonist, which means it works by blocking the action of these substances in the brain .

Mechanism of Action

Target of Action

Pizotifen primarily targets serotonin receptors , acting mainly at the 5-HT 2A and 5HT 2C receptors . It also exhibits minor antihistamine and anticholinergic activity . These receptors play a crucial role in various physiological processes, including mood regulation, appetite, and sleep.

Mode of Action

This compound acts as a serotonin antagonist , inhibiting the peripheral actions of serotonin and histamine . It prevents the binding of serotonin to its receptors, thereby blocking its effects . This inhibition leads to changes in the membrane permeability of cranial vessels and alters pain thresholds in migraines .

Biochemical Pathways

It is known that this compound inhibits the actions of serotonin and histamine, which are involved in various biochemical pathways, including pain perception and vascular regulation .

Pharmacokinetics

This compound exhibits a bioavailability of 78% . It is primarily metabolized through glucuronidation , with N-glucuronide accounting for more than 50% of plasma and 60-70% of urinary excreted drug . The elimination half-life of this compound is approximately 23 hours , and it is excreted as metabolites, with 18% in feces and 55% in urine .

Result of Action

This compound’s action results in the reduction of the frequency and severity of vascular headaches, such as migraines . It has also been associated with increased ATP levels and decreased activation of caspase-3, leading to enhanced cell viability . Moreover, this compound has potential antidepressant effects, which are independent of its antimigraine action .

Biochemical Analysis

Biochemical Properties

Pizotifen acts predominantly as a serotonin antagonist, mainly at the 5-HT 2A and 5HT 2C receptors . It also exhibits weak anticholinergic, antihistamine, and antikinin actions . This compound blocks the postsynaptic 5-HT2 receptors, as supported by antagonism of several direct agonists of 5-HT receptors . It is an antagonist at histamine H1 receptors, and is weakly anticholinergic .

Cellular Effects

This compound has been shown to be effective in the prophylaxis of migraines, reducing the frequency and severity of vascular headaches . It exhibits weak sedative properties in mouse and monkey studies, as indicated by inhibition of locomotion and potentiation of barbiturates, without changes in cardiac or respiratory rates . In dogs, intravenous administration of this compound causes rapid hypotension but is reversed to normal within 30 minutes .

Molecular Mechanism

By blocking 5-HT receptors, this compound attenuates the signaling of serotonin in causing cranial vasoconstriction, as well as serotonin-enhanced platelet function and aggregation .

Temporal Effects in Laboratory Settings

This compound exhibits weak sedative properties in mouse and monkey studies, as indicated by inhibition of locomotion and potentiation of barbiturates, without changes in cardiac or respiratory rates . Some patients receiving this compound treatment developed tolerance with the prolonged use of the drug .

Dosage Effects in Animal Models

In animal studies, this compound exhibits weak sedative properties, as indicated by inhibition of locomotion and potentiation of barbiturates . In dogs, intravenous administration of this compound causes rapid hypotension but is reversed to normal within 30 minutes .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily undergoing N-glucuronidation to form the main metabolite, N-glucuronide conjugate . N-glucuronide conjugate accounts for at least 50% of the plasma and 60-70% of the urinary-excreted radioactivity .

Transport and Distribution

The volume of distribution in an adult male is 833L for this compound and 70L for the N-glucuronide conjugate .

Subcellular Localization

Given its role as a serotonin antagonist, it is likely to be localized in the areas where serotonin receptors are abundant, such as the central nervous system .

Preparation Methods

The synthesis of pizotifen involves several steps, starting with the preparation of the benzocycloheptene core. The synthetic route typically involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ large-scale chemical reactors to ensure consistent quality and yield. Specific details about the reaction conditions and reagents used in the synthesis of this compound are proprietary and not widely disclosed in public literature .

Chemical Reactions Analysis

Pizotifen undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield the corresponding alcohols and amines .

Scientific Research Applications

Pizotifen has a wide range of scientific research applications. In medicine, it is primarily used for the prophylactic management of migraines. It has also been studied for its potential antidepressant effects, which are independent of its antimigraine action. In biology, this compound has been used to study the role of serotonin and tryptamine in various physiological processes. Additionally, recent research has explored its potential use in cancer treatment, specifically in targeting the nuclear factor erythroid 2-related factor 2 (NRF2) pathway to induce ferroptosis in esophageal squamous cell carcinoma .

Comparison with Similar Compounds

Pizotifen is often compared with other migraine prophylactic drugs such as propranolol, topiramate, valproic acid, cyproheptadine, and amitriptyline. Unlike these drugs, this compound has a unique benzocycloheptene structure, which contributes to its specific pharmacological profile. Other similar compounds include ketotifen, which shares a similar benzocycloheptene core but differs in its pharmacological effects and clinical applications .

Properties

IUPAC Name

1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIADGNVRKBPQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023490
Record name Pizotyline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Partly miscible
Record name Pizotifen
Source DrugBank
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Mechanism of Action

While the mechanism of action is not fully understood, it is proposed that pizotifen works by inhibiting the peripheral actions of serotonin and histamine in increasing the membrane permeability of cranial vessels and transudation of plasmakinin, while altering pain thresholds in migraines. By blocking 5-HT receptors, pizotifen attenuates the signalling of serotonin in causing cranial vasoconstriction, as well as serotonin-enhanced platelet function and aggregation. There is evidence that it also inhibits the peripheral actions of bradykinin. Pizotifen may inhibit serotonin reuptake by blood platelets, which affects the tonicity and decreases passive distension of extracranial arteries. The effects of pizotifen leading to appetite stimulation may be due to the drug acting at the metabolic level rather than a direct stimulation of the appetite centre.
Record name Pizotifen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06153
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CAS No.

15574-96-6
Record name Pizotifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15574-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pizotyline [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pizotifen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06153
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Record name Pizotyline
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Record name Pizotifen
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Record name PIZOTYLINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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